![molecular formula C8H4F3N3O B12926770 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12926770.png)
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the copper-catalyzed click reaction of azides with alkynes, a widely used method for preparing 1,2,3-triazole derivatives . This reaction is known for its efficiency and high yield under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes controlling the temperature, pressure, and concentration of reactants to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1H-Benzotriazole: A related compound with similar structural features but different functional groups.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another triazole derivative with distinct chemical properties.
Uniqueness: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and specific biological activities.
Propriétés
Formule moléculaire |
C8H4F3N3O |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
1-(benzotriazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-12-5-3-1-2-4-6(5)13-14/h1-4H |
Clé InChI |
XZPLGUXHTURPLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN(N=C2C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


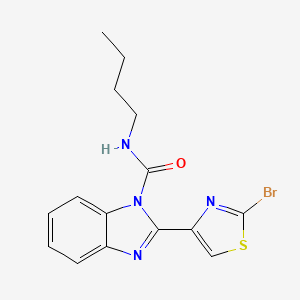


![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
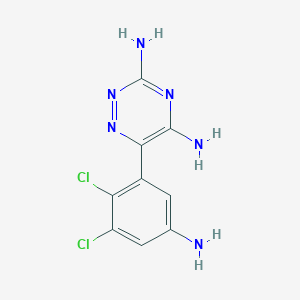
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
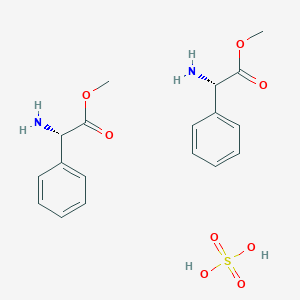
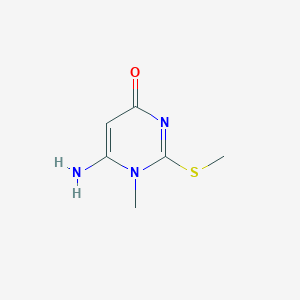

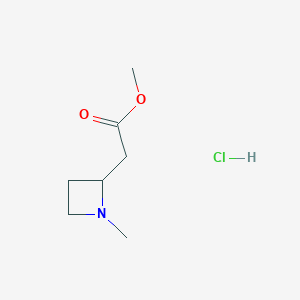
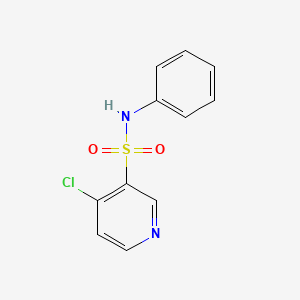
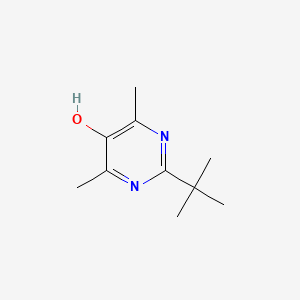
![N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide](/img/structure/B12926759.png)
